REACTION_SMILES
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[Br:3][c:4]1[cH:5][c:6]([N:10]2[CH2:11][CH:12]([C:15](=[O:16])[O:17][CH3:18])[CH2:13][CH2:14]2)[cH:7][cH:8][cH:9]1.[Na+:2].[OH-:1]>>[Br:3][c:4]1[cH:5][c:6]([N:10]2[CH2:11][CH:12]([C:15](=[O:16])[OH:17])[CH2:13][CH2:14]2)[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCN(c2cccc(Br)c2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)C1CCN(c2cccc(Br)c2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |